molecular formula C22H22Br2N2O10 B1147785 5,5'-Dibromo-bapta CAS No. 73630-11-2

5,5'-Dibromo-bapta

Cat. No. B1147785
CAS RN: 73630-11-2
M. Wt: 634.23
InChI Key:
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Description

5,5’-Dibromo-bapta is a polyamino carboxylic acid, the structure of which is that of BAPTA carrying bromine substituents at C-5 and C-5’. It has a role as a chelator . It is functionally related to a BAPTA .


Molecular Structure Analysis

The molecular formula of 5,5’-Dibromo-bapta is C22H22Br2N2O10 . The structure of 5,5’-Dibromo-bapta is that of BAPTA carrying bromine substituents at C-5 and C-5’ .


Chemical Reactions Analysis

5,5’-Dibromo-bapta functions as a chelating agent by effectively binding with metal ions . This results in the formation of a complex, which has the ability to attach to various molecules, including proteins and enzymes .


Physical And Chemical Properties Analysis

The molecular weight of 5,5’-Dibromo-bapta is 634.2 g/mol . It is a white to off-white solid that is soluble in water .

Scientific Research Applications

  • 5,5'-Dibromo-BAPTA has been used to study cell plate formation in plant cells. It was found that at certain concentrations, this compound inhibits cell plate formation, indicating its role in modulating cellular processes related to cytokinesis (Jürgens et al., 1994).

  • In research on nuclear pore complex assembly, this compound was found to inhibit multiple stages of the assembly process when added at different times during the reaction, suggesting its utility in studying nuclear pore formation (Goldberg et al., 1997).

  • The compound enhances the endothelial production of prostacyclin, as shown in studies with bovine aortic endothelial cells. This suggests its potential application in vascular biology and related pharmacological research (Boeynaems et al., 1993).

  • It has been used to determine the dissociation constants of calcium buffers, providing valuable data for biochemical research involving calcium signaling (Pethig et al., 1989).

  • In studies on rat hippocampal neurons, this compound was found to influence intrinsic K+ currents, highlighting its relevance in neurophysiological and neuropharmacological research (Lancaster & Batchelor, 2000).

  • Its role in calcium complexation has been investigated, providing insights into the molecular structure and interactions of calcium-binding compounds (Gerig et al., 1987).

  • It has been used in NMR spectroscopy to measure intracellular free Ca2+ concentrations in perfused ferret hearts, aiding in the understanding of excitation-contraction coupling and cellular injury during ischemia and reperfusion (Marbán et al., 1987; Marbán et al., 1990).

  • This compound has been used to study cytokinesis in zoosporangia, showing its necessity for the induction of cytokinesis (Jackson Sl & Hardham Ar, 1996).

  • Its application in the study of meiotic spindle function in frog oocytes suggests its importance in developmental biology and reproductive physiology (Li et al., 2016).

properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRRYZOCJDOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Br2N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149566
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111248-72-7
Record name Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111248-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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